1,8-Dichlorooctane
Overview
Description
1,8-Dichlorooctane is a chloroparaffin . It has a molecular weight of 183.12 . It has important synthetic applications in food, pharmaceutical, biomedical, electrical, and electronic sectors .
Synthesis Analysis
1,8-Dichlorooctane may be used as an adsorbate to investigate the performance of carbonaceous materials for the adsorption of emerging pollutants . It can also be used to prepare the C20-backbone of 1,20-substituted eicosanes carrying phosphate headgroups and readily derivatizable thiol, maleimido, and activated carboxylic ester moieties .Molecular Structure Analysis
The molecular formula of 1,8-Dichlorooctane is C8H16Cl2 . The InChI string is1S/C8H16Cl2/c9-7-5-3-1-2-4-6-8-10/h1-8H2
. Physical And Chemical Properties Analysis
1,8-Dichlorooctane is a clear liquid at ambient temperatures . It has a boiling point of 116°C and a specific gravity of 1.03 . The refractive index is 1.459 .Scientific Research Applications
Adsorption of Emerging Pollutants
1,8-Dichlorooctane: is used as an adsorbate to investigate the performance of carbonaceous materials . This application is crucial in environmental studies where the adsorption properties of materials are tested for their efficiency in capturing and removing pollutants from the environment.
Synthesis of Eicosanes
This compound is instrumental in preparing the C20-backbone of 1,20-substituted eicosanes carrying phosphate headgroups . These eicosanes are significant because they can be modified with various functional groups like thiol, maleimido, and activated carboxylic ester moieties, which are essential in biochemical applications.
Planar-Chiral Imidazolium Salt Synthesis
1,8-Dichlorooctane: plays a role in the synthesis of planar-chiral imidazolium salts . These salts are a class of compounds that have garnered interest due to their potential use in asymmetric catalysis, which is a key process in producing enantiomerically pure substances in pharmaceuticals.
Fabrication of Polymeric Membranes
The compound is used in the fabrication of strong polymeric membranes . These membranes are significant for concentrating amino acids, which has applications in both the food industry and pharmaceutical sector, where purification and concentration of amino acids are required.
Biosensor Development
1,8-Dichlorooctane: is utilized in the preparation of biosensors . Biosensors are analytical devices that convert a biological response into an electrical signal. They are widely used in healthcare for the detection of various biomolecules and pathogens.
Synthesis of Perfluorocarbons
Lastly, it is used in the synthesis of perfluorocarbons , which have a variety of biomedical applications. Perfluorocarbons are known for their ability to dissolve large volumes of gases, which is beneficial in medical treatments such as artificial blood substitutes and in oxygenation of tissues.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,8-dichlorooctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl2/c9-7-5-3-1-2-4-6-8-10/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYMNDFVLNUAIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCl)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062226 | |
Record name | Octane, 1,8-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Dichlorooctane | |
CAS RN |
2162-99-4 | |
Record name | 1,8-Dichlorooctane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2162-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octane, 1,8-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002162994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octane, 1,8-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octane, 1,8-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-dichlorooctane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.810 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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